molecular formula C14H12O5 B579110 (E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid CAS No. 16851-00-6

(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid

Cat. No.: B579110
CAS No.: 16851-00-6
M. Wt: 260.245
InChI Key: VQBQRXMOEJWRFG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a butenoic acid moiety.

Scientific Research Applications

(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid typically involves the condensation of 7-hydroxy-2H-1-benzopyran-2-one with 2-methyl-2-butenoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase, leading to antimicrobial effects. It may also interact with cellular receptors and signaling pathways, modulating inflammatory responses and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid is unique due to its specific structural features, which confer distinct biological activities. Unlike other coumarin derivatives, this compound has a butenoic acid moiety that enhances its reactivity and potential therapeutic applications .

Properties

CAS No.

16851-00-6

Molecular Formula

C14H12O5

Molecular Weight

260.245

IUPAC Name

(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid

InChI

InChI=1S/C14H12O5/c1-9(14(16)17)6-7-18-11-4-2-10-3-5-13(15)19-12(10)8-11/h2-6,8H,7H2,1H3,(H,16,17)/b9-6+

InChI Key

VQBQRXMOEJWRFG-RMKNXTFCSA-N

SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C(=O)O

Synonyms

2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid
Reactant of Route 2
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid
Reactant of Route 3
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid
Reactant of Route 5
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid
Reactant of Route 6
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.